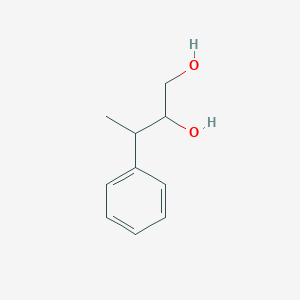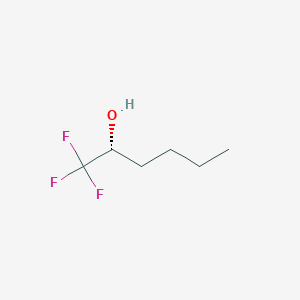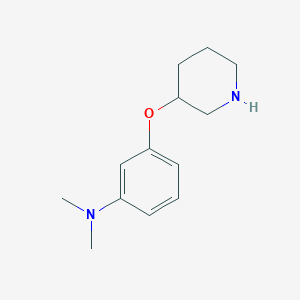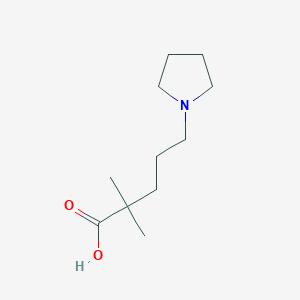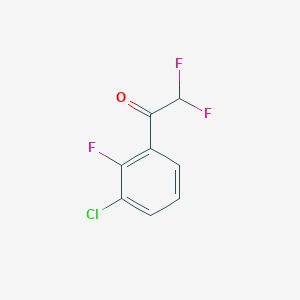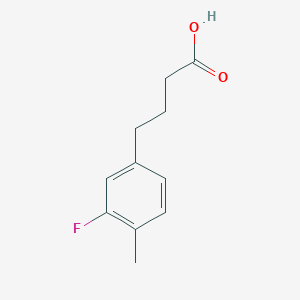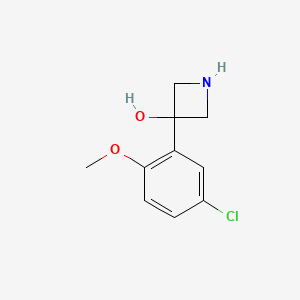amine](/img/structure/B13608800.png)
[2-(3-Bromo-4-chlorophenyl)ethyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-4-chlorophenyl)ethylamine: is an organic compound that features a phenyl ring substituted with bromine and chlorine atoms, an ethyl chain, and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(3-Bromo-4-chlorophenyl)ethylamine typically begins with commercially available 3-bromo-4-chlorobenzene.
Step 1 Formation of the Ethyl Chain: The first step involves the formation of the ethyl chain through a Friedel-Crafts alkylation reaction. This reaction uses ethylene and a Lewis acid catalyst such as aluminum chloride.
Step 2 Introduction of the Methylamine Group: The next step involves the introduction of the methylamine group through a nucleophilic substitution reaction. This can be achieved by reacting the ethylated intermediate with methylamine under basic conditions.
Industrial Production Methods: Industrial production of 2-(3-Bromo-4-chlorophenyl)ethylamine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(3-Bromo-4-chlorophenyl)ethylamine can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine or chlorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 2-(3-Bromo-4-chlorophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry:
Chemical Manufacturing: The compound is used in the production of agrochemicals and dyes.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of 2-(3-Bromo-4-chlorophenyl)ethylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(3-Bromo-4-fluorophenyl)ethylamine
- 2-(3-Bromo-4-methylphenyl)ethylamine
- 2-(3-Bromo-4-nitrophenyl)ethylamine
Uniqueness: The presence of both bromine and chlorine atoms in 2-(3-Bromo-4-chlorophenyl)ethylamine makes it unique compared to its analogs. This unique substitution pattern can influence its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C9H11BrClN |
|---|---|
Molekulargewicht |
248.55 g/mol |
IUPAC-Name |
2-(3-bromo-4-chlorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrClN/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,12H,4-5H2,1H3 |
InChI-Schlüssel |
PNKAOYMSHTYRAT-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=CC(=C(C=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


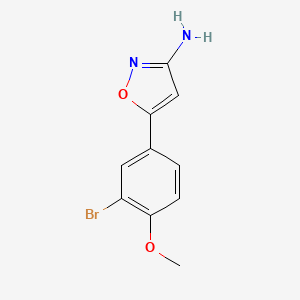
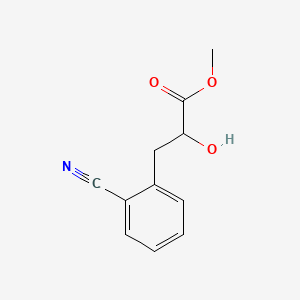
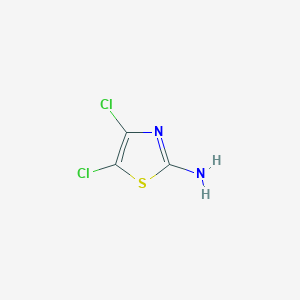
![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
